molecular formula C9H4Cl2F4O B6311022 2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene CAS No. 2088943-09-1

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene

Cat. No.: B6311022
CAS No.: 2088943-09-1
M. Wt: 275.02 g/mol
InChI Key: SGYPCTMKCNCHNT-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene is an organic compound with the molecular formula C9H4Cl2F4O and a molecular weight of 275.02 g/mol

Preparation Methods

One common method starts with 4-chlorotrifluoromethyl benzene, which undergoes halogenation and subsequent reactions to introduce the desired functional groups . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The vinyloxy group allows for coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biological applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-fluoro-4-trifluoromethyl-(vinyloxy)benzene exerts its effects involves interactions with specific molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, although detailed studies are required to fully understand these mechanisms.

Comparison with Similar Compounds

Similar compounds include:

    2,6-Dichloro-4-trifluoromethyl-aniline: Used in the synthesis of insecticidal pyrazole compounds.

    2,4-Dichlorobenzotrifluoride: Another compound with similar halogen and trifluoromethyl groups.

Properties

IUPAC Name

1,3-dichloro-2-ethenoxy-4-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F4O/c1-2-16-8-5(10)3-4(9(13,14)15)7(12)6(8)11/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYPCTMKCNCHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=C(C=C(C(=C1Cl)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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